molecular formula C10H13N B12119418 (2E)-3-(2-methylphenyl)prop-2-en-1-amine

(2E)-3-(2-methylphenyl)prop-2-en-1-amine

Cat. No.: B12119418
M. Wt: 147.22 g/mol
InChI Key: KZAPOLRTWLXDIL-QPJJXVBHSA-N
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Description

(2E)-3-(2-Methylphenyl)prop-2-en-1-amine is a chemical compound of interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. It features an (E)-configured propen-1-amine core linked to a 2-methylphenyl group, a structure recognized as a key pharmacophore in several bioactive molecule classes . Compounds with this structural motif, such as cinnamamide derivatives, have demonstrated significant anticonvulsant activity in preclinical studies, showing efficacy in various models including maximal electroshock (MES) and subcutaneous metrazol (scMET) tests, which are standard for identifying potential treatments for epilepsy . The mechanism of action for related structures is under investigation and may involve interactions with targets like the GABAA receptor or serotonergic pathways . Furthermore, structurally similar unsaturated compounds are being explored for their ability to combat multi-drug resistant bacteria, such as Staphylococcus aureus , by acting as efflux pump inhibitors to synergistically enhance the effectiveness of conventional antibiotics like Norfloxacin . This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, refer to the supplied Safety Data Sheet (SDS) for detailed hazard information, and ensure compliance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(E)-3-(2-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13N/c1-9-5-2-3-6-10(9)7-4-8-11/h2-7H,8,11H2,1H3/b7-4+

InChI Key

KZAPOLRTWLXDIL-QPJJXVBHSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/CN

Canonical SMILES

CC1=CC=CC=C1C=CCN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2e 3 2 Methylphenyl Prop 2 En 1 Amine

Established Synthetic Pathways to (2E)-3-(2-methylphenyl)prop-2-en-1-amine

The synthesis of this compound can be approached through several established routes common in the preparation of primary allylic amines. These methods often involve the formation of the carbon-nitrogen bond at a late stage, starting from a corresponding aldehyde or a derivative thereof.

Amination Reactions of (2E)-3-(2-methylphenyl)prop-2-enal Analogues

One of the most direct methods for the synthesis of this compound is through the reductive amination of its corresponding aldehyde, (2E)-3-(2-methylphenyl)prop-2-enal, also known as 2-methylcinnamaldehyde. This process typically involves two key steps: the formation of an imine intermediate by the reaction of the aldehyde with an amine source, followed by the reduction of the imine to the desired amine. rsc.orgnih.gov

Commonly, ammonia (B1221849) is used as the nitrogen source to yield the primary amine. The reduction of the intermediate imine can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reagent for this transformation due to its selectivity and mild reaction conditions. scielo.org.mxresearchgate.netmasterorganicchemistry.comscispace.comorientjchem.org The reaction is often performed in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. To enhance the efficiency and selectivity of the reductive amination, various additives and catalytic systems can be utilized. For instance, the use of a cation exchange resin, such as DOWEX(R)50WX8, in conjunction with NaBH₄ has been shown to facilitate the reductive amination of cinnamaldehyde (B126680) derivatives in high yields. scielo.org.mx

The general reaction scheme for the reductive amination of an α,β-unsaturated aldehyde is as follows:

Step 1 (Imine Formation): The aldehyde reacts with ammonia to form an iminium ion.

Step 2 (Reduction): A hydride reagent, such as NaBH₄, reduces the iminium ion to the primary amine. masterorganicchemistry.com

A key challenge in the reductive amination of α,β-unsaturated aldehydes is the potential for 1,4-reduction of the conjugated system. However, by carefully selecting the reducing agent and reaction conditions, the 1,2-reduction of the imine can be favored, preserving the double bond. scielo.org.mx

Table 1: Reductive Amination of Cinnamaldehyde Analogues with Anilines using NaBH₄/DOWEX(R)50WX8

AldehydeAmineProductYield (%)
CinnamaldehydeAnilineN-Cinnamylaniline91
Cinnamaldehyde4-MethylanilineN-Cinnamyl-4-methylaniline90

Data adapted from a study on the reductive amination of various aldehydes. scielo.org.mx

Reductive Amidation and Alkylation Strategies

An alternative approach involves the reductive amidation of a carboxylic acid derivative, such as 2-methylcinnamic acid. This method typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with an amine source to form an amide. Subsequent reduction of the amide carbonyl group yields the desired amine. While a versatile method for amine synthesis, this route is often more step-intensive than direct reductive amination of the aldehyde. nih.gov

Another strategy is the direct alkylation of ammonia or an ammonia equivalent with a suitable allylic electrophile, such as (2E)-3-(2-methylphenyl)prop-2-en-1-yl chloride. However, this method can be prone to over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. rsc.org

Transition Metal-Catalyzed Coupling Approaches

Modern synthetic chemistry offers powerful tools for the formation of C-N bonds through transition metal catalysis. Palladium-catalyzed allylic amination, also known as the Tsuji-Trost reaction, is a prominent example. nih.gov This reaction typically involves the reaction of an allylic substrate, such as an allylic acetate (B1210297) or carbonate, with an amine nucleophile in the presence of a palladium catalyst.

For the synthesis of this compound, a suitable precursor would be an allylic derivative of 2-methylcinnamyl alcohol. A significant advantage of palladium-catalyzed methods is their potential for high stereo- and regioselectivity. acs.org The use of aqueous ammonia as the nitrogen source in palladium-catalyzed allylic amination has been reported, offering a direct and atom-economical route to primary allylic amines. nih.gov

Other transition metals, such as nickel, have also been employed in the synthesis of allylic amines. Nickel-catalyzed reactions can offer different reactivity and selectivity profiles compared to palladium. rsc.orgnih.gov

Multi-component Reaction Pathways for Structurally Related Amines

Multi-component reactions (MCRs) provide an efficient means to construct complex molecules in a single step from three or more starting materials. Nickel-catalyzed three-component coupling reactions of an alkene, an aldehyde, and an amide have been developed for the synthesis of a diverse range of allylic amines. rsc.orgnih.govresearchgate.net In this approach, an imine is generated in situ from the aldehyde and amide, which then couples with the alkene in the presence of a nickel catalyst. nih.gov

For the synthesis of this compound, a potential MCR could involve 2-methylbenzaldehyde (B42018), a suitable alkene, and an amine source. The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the final product.

Condensation Reactions with Aromatic Aldehydes or Ketones

The carbon backbone of this compound can be constructed through condensation reactions. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a classic method for forming α,β-unsaturated ketones and aldehydes. thieme-connect.de In the context of synthesizing the precursor (2E)-3-(2-methylphenyl)prop-2-enal, this would involve the condensation of 2-methylbenzaldehyde with acetaldehyde (B116499) in the presence of a base or acid catalyst. google.comgoogle.commdpi.com

Once the α,β-unsaturated aldehyde is formed, it can be converted to the target amine via methods described in section 2.1.1. Alternatively, condensation of 2-methylbenzaldehyde with a nitrogen-containing compound that can also provide the remaining two carbons of the propenamine chain could be envisioned.

Stereoselective Synthesis of the (2E)-Isomer

Controlling the stereochemistry of the double bond is a critical aspect of the synthesis of this compound. The "(2E)" designation indicates that the substituents on the double bond are on opposite sides (trans).

Many of the synthetic methods described naturally favor the formation of the more thermodynamically stable E-isomer. For example, the Claisen-Schmidt condensation typically yields the E-alkene. thieme-connect.de In transition metal-catalyzed reactions, the stereochemical outcome can often be controlled by the choice of catalyst and ligands. scielo.org.mx

Another approach to achieving high stereoselectivity is the stereoselective reduction of an iminium salt. nih.gov If an iminium salt of (2E)-3-(2-methylphenyl)prop-2-enal can be prepared, its reduction with a suitable hydride source could potentially proceed with high stereoselectivity to afford the desired (2E)-allylic amine. thieme-connect.denih.gov The use of chiral catalysts in such reductions can also lead to enantiomerically enriched amines. acs.org

Functional Group Interconversions and Derivatization Reactions

Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of a molecule's reactive centers. fiveable.me For this compound, both the alkene and the amine functionalities serve as handles for a variety of derivatization reactions.

The carbon-carbon double bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles. dalalinstitute.com Electrophilic addition reactions involve the breaking of the pi (π) bond to form two new sigma (σ) bonds. The regioselectivity and stereochemistry of these additions are key considerations.

In the presence of a polar reagent like hydrogen bromide (HBr), the hydrogen atom acts as the electrophile. savemyexams.com The initial attack by the alkene's π-electrons on the electrophilic hydrogen leads to the formation of a carbocation intermediate. This intermediate is then attacked by the bromide nucleophile. The regioselectivity is governed by Markovnikov's rule, where the hydrogen adds to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation.

Another common electrophilic addition is halogenation, for instance, with bromine (Br₂). This reaction typically proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. This mechanism results in an anti-addition, where the two bromine atoms add to opposite faces of the double bond.

Table 1: Examples of Electrophilic Addition Reactions
ReagentProduct TypeGeneral Mechanism
HBr (Hydrogen Bromide)BromoamineMarkovnikov addition via carbocation intermediate
Br₂ (Bromine)DibromoamineAnti-addition via cyclic bromonium ion intermediate
H₂O/H⁺ (Acid-catalyzed hydration)Amino alcoholMarkovnikov addition via carbocation intermediate

The primary amine group (–NH₂) is characterized by the lone pair of electrons on the nitrogen atom, which confers both basic and nucleophilic properties. fiveable.me As a nucleophile, it can react with a wide range of electrophiles to form various derivatives.

Key reactions involving the amine functionality include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-allylic amides. This is a common strategy for protecting the amine group or for synthesizing amide-containing target molecules.

N-Alkylation: The amine can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the resulting secondary amine is often more reactive than the primary amine. scribd.com

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonamides, which are stable derivatives often used for protection or to modify the electronic properties of the nitrogen atom.

Imine Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), a reversible reaction that is often a key step in more complex transformations.

Table 2: Derivatization via Nucleophilic Amine Reactivity
Reagent ClassElectrophile ExampleProduct Class
Acyl HalideAcetyl chloride (CH₃COCl)N-Amide
Alkyl HalideMethyl iodide (CH₃I)N-Alkylated Amine (Secondary/Tertiary)
Sulfonyl ChlorideTosyl chloride (TsCl)N-Sulfonamide
Aldehyde/KetoneBenzaldehyde (C₆H₅CHO)Imine (Schiff Base)

The presence of both an amine nucleophile and an alkene in this compound makes it an excellent substrate for cyclization reactions to form nitrogen-containing heterocycles. numberanalytics.comyoutube.com These reactions can be either intramolecular or intermolecular.

Intramolecular Cyclization: By introducing an appropriate electrophilic center elsewhere in the molecule, the amine or a derivative thereof can participate in ring-forming reactions. For example, N-allyl-haloamines, which can be synthesized from the parent amine, can undergo radical cyclization reactions catalyzed by copper to yield substituted pyrrolidines. nih.gov Palladium-catalyzed intramolecular hydroamination is another powerful strategy that can lead to the formation of common ring systems like pyrrolidines and piperidines. nih.gov

Intermolecular Cyclization: The amine can react with other molecules containing two or more electrophilic sites to construct heterocyclic rings. For instance, reaction with α,β-unsaturated nitriles or esters can lead to the formation of substituted pyridines or pyrans, often proceeding through an initial Michael addition followed by cyclization. researchgate.net The synthesis of various heterocyclic derivatives, such as pyrrolidines, piperidines, and azepanes, from primary amines is a well-established strategy in medicinal chemistry. researchgate.net

Table 3: Cyclization Strategies for Heterocycle Synthesis
Reaction TypeKey Intermediate/ReagentResulting HeterocycleReference
Intramolecular Radical CyclizationN-allyl-haloamine derivativePyrrolidine nih.gov
Intramolecular HydroaminationPalladium or other metal catalystPyrrolidine, Piperidine nih.gov
Intermolecular [4+2] CycloadditionDienophileSix-membered N-heterocycle youtube.com
Intermolecular Condensationα,β-Unsaturated nitrileSubstituted Pyridine researchgate.net

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. Allylic amines are particularly important substrates and products in this field. organic-chemistry.org

Palladium-Catalyzed C-N Cross-Coupling: The primary amine in this compound can act as a nucleophile in palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. nih.gov This allows for the coupling of the amine with aryl or heteroaryl halides, providing access to a wide range of N-aryl allylic amines. The choice of ligand is critical for the success of these couplings, with bulky, electron-rich phosphine (B1218219) ligands like RuPhos often being effective. nih.gov

Palladium-Catalyzed Allylic Amine Rearrangement: Allylic amines can undergo palladium-catalyzed rearrangements. These isomerizations can be driven by factors such as the formation of a more thermodynamically stable, conjugated system. nih.gov For instance, a terminal allylic amine could potentially rearrange to an internal, more substituted enamine or imine under palladium catalysis. nih.gov

Other Transition-Metal Catalysis: Besides palladium, other transition metals like rhodium, iridium, and copper are also used to catalyze reactions involving allylic amines. For example, molybdenum-catalyzed allylic amination of allylic carbonates provides a robust method for synthesizing related structures. organic-chemistry.org Heterobimetallic catalysts, such as those combining palladium and titanium, have been shown to be highly effective for allylic aminations, especially with sterically hindered amines. organic-chemistry.org

Table 4: Examples of Transition Metal-Catalyzed Transformations
Reaction TypeMetal CatalystReactantProduct TypeReference
C-N Cross-Coupling (Buchwald-Hartwig)PalladiumAryl HalideN-Aryl Allylic Amine nih.gov
Allylic Amine RearrangementPalladium(Substrate itself)Isomeric Enamine/Imine nih.gov
Allylic AminationMolybdenumAllylic Carbonate + AmineAllylic Amine organic-chemistry.org
Allylic Amination (Hindered Amines)Palladium-TitaniumAllylic Chloride + AmineAllylic Amine organic-chemistry.org

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound with precise control over the geometry of the double bond is crucial, as the (E) and (Z) isomers can exhibit different chemical and biological properties.

Several synthetic methodologies are available to ensure the formation of the desired (E)-isomer with high selectivity.

Reduction of Alkynes: One of the most reliable methods for generating (E)-alkenes is the partial reduction of an alkyne. The reduction of an internal propargyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or Red-Al® typically proceeds via an anti-addition of hydrogen, yielding the (E)-allylic alcohol. Subsequent functional group manipulation, such as conversion to an azide (B81097) or tosylate followed by substitution with an amine source, can furnish the (E)-allylic amine while preserving the double bond geometry. tandfonline.com

Stereoselective Olefination Reactions: Reactions like the Wittig reaction (using stabilized ylides) or the Horner-Wadsworth-Emmons (HWE) reaction are renowned for their ability to produce (E)-alkenes with high stereoselectivity. Synthesizing the target compound could involve an HWE reaction between 2-methylbenzaldehyde and a phosphonate (B1237965) ester bearing a masked amine functionality (e.g., a nitro or cyano group), followed by reduction to the primary amine.

Hydroamination of Alkynes: The direct addition of an amine across a triple bond can also be stereoselective. Zirconium-catalyzed hydroaminoalkylation of alkynes has been reported to provide (E)-allylic amines with high selectivity. researchgate.net

From Allylic Alcohols: Nucleophilic additions to imines represent a versatile strategy. The hydrozirconation of a terminal alkyne followed by transmetalation and addition to a chiral sulfinyl imine has been used to produce a variety of (E)-allylic amines with excellent stereocontrol. nih.gov


Regioselective Functionalization of the Aromatic Ring

The functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (SEAr) is a process governed by the directing effects of the two existing substituents: the methyl group (-CH₃) at the C2 position and the (2E)-prop-2-en-1-amine side chain at the C1 position. wikipedia.org The outcome of such reactions is determined by a combination of electronic and steric factors imposed by these groups. acs.org

The methyl group is a well-established activating group, meaning it increases the rate of electrophilic substitution relative to benzene (B151609). wikipedia.org It donates electron density to the ring primarily through an inductive effect, stabilizing the cationic Wheland intermediate formed during the reaction. masterorganicchemistry.com As an activating group, it directs incoming electrophiles to the ortho (C3, C6) and para (C5) positions.

The (2E)-prop-2-en-1-amine substituent has a more complex influence. The reactivity is highly dependent on the reaction conditions, specifically the acidity of the medium.

Under Neutral or Basic Conditions: The amine functionality (-NH₂) is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be donated to the ring through resonance. This directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions relative to the C1 carbon.

Under Acidic Conditions: Many electrophilic substitutions are performed in the presence of strong acids. Under these conditions, the amine group is protonated to form an ammonium salt (-NH₃⁺). The resulting positively charged group becomes strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. It would therefore direct incoming electrophiles to the C3 and C5 positions.

The final regiochemical outcome is a result of the interplay between these directing effects. The C6 position is activated by both the methyl group (ortho) and the unprotonated amine group (ortho). The C5 position is activated by the methyl group (para) and is a target for the protonated amine group (meta). The C4 position is activated only by the unprotonated amine group (para). The C3 position, while activated by the methyl group (ortho) and a target for the protonated amine group (meta), is significantly sterically hindered by the adjacent prop-2-en-1-amine side chain.

Therefore, substitution is most likely to occur at the C4, C5, and C6 positions, with the precise distribution of isomers depending on the specific electrophile and reaction conditions used. Protecting the amine group, for instance as an amide, can be a strategy to prevent protonation, thus leveraging its ortho, para-directing ability while mitigating its high reactivity.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionTypical ReagentsControlling FactorPredicted Major Product(s)
NitrationHNO₃, H₂SO₄Strongly acidic conditions. The amine is protonated (-NH₃⁺), making the deactivating, meta-directing effect dominant. The methyl group's para-directing effect is secondary.(2E)-3-(5-Nitro-2-methylphenyl)prop-2-en-1-amine
Halogenation (Bromination)Br₂, FeBr₃Lewis acid conditions. The amine will coordinate with the Lewis acid, resulting in a deactivating, meta-directing effect similar to protonation.(2E)-3-(5-Bromo-2-methylphenyl)prop-2-en-1-amine
SulfonationFuming H₂SO₄Strongly acidic conditions lead to a protonated amine. The reaction is often reversible and sterically sensitive.4-((2E)-3-Aminoprop-1-en-1-yl)-3-methylbenzenesulfonic acid (Substitution at C5)
Friedel-Crafts Acylation (with protected amine)RCOCl, AlCl₃ (Amine protected as N-acetyl)The N-acetyl group is moderately activating and ortho, para-directing. This effect, combined with the methyl group's directing influence, favors substitution at C4 and C6. Steric hindrance may favor the C4 position.N-((2E)-3-(4-Acetyl-2-methylphenyl)prop-2-en-1-yl)acetamide

Purification and Isolation Techniques for Research Scale

The purification and isolation of this compound from reaction mixtures on a research scale typically involve a combination of extraction and chromatographic or recrystallization methods. The presence of the basic amine group is a key consideration in designing an effective purification strategy. veeprho.com

Liquid-Liquid Extraction: A fundamental step in the workup of reactions producing amines is acid-base extraction. The crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Washing the organic layer with an aqueous acid solution (e.g., 1M HCl) protonates the amine, transferring it as a salt into the aqueous phase. This separates it from neutral or acidic byproducts remaining in the organic layer. The aqueous layer is then isolated, basified (e.g., with NaOH or NaHCO₃) to regenerate the free amine, which is subsequently extracted back into an organic solvent. ualberta.ca

Chromatography: Chromatographic techniques are widely used for achieving high purity. helsinki.fi

Flash Column Chromatography: This is the most common method for routine purification. Silica (B1680970) gel is the standard stationary phase. Due to the basic nature of the amine, which can lead to strong, irreversible binding and "tailing" on acidic silica, the eluent is often modified. A typical mobile phase would be a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes, with the addition of a small amount of a tertiary amine like triethylamine (B128534) (~1%) to the solvent system to improve elution and peak shape.

Reversed-Phase Chromatography: Techniques like Vacuum Liquid Chromatography (VLC) or HPLC using a reversed-phase stationary phase (e.g., C18-silica) are also effective. nih.gov Elution is typically performed with a gradient of water and an organic solvent such as methanol or acetonitrile, often with additives like formic acid or trifluoroacetic acid to ensure the amine is protonated and elutes with a sharp peak.

Ion-Exchange Chromatography: This technique separates molecules based on charge. nih.gov A strong cation exchange resin can be used to bind the protonated amine, which is then eluted by increasing the ionic strength or pH of the mobile phase. helsinki.fi

Recrystallization: Recrystallization is a highly effective method for purifying solid compounds to a high degree of crystalline purity. mt.com While the free base of this compound may be an oil or a low-melting solid, it can be converted to a salt to facilitate the formation of a stable, crystalline solid. illinois.edu

Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., isopropanol, diethyl ether) and treated with an acid such as hydrochloric acid (often as a solution in ether or dioxane) or oxalic acid to precipitate the corresponding ammonium salt. sciencemadness.org

Recrystallization of the Salt: The crude salt is then dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/ether, methanol) and allowed to cool slowly. researchgate.net As the solution cools, the solubility decreases, and pure crystals of the salt form, leaving impurities behind in the mother liquor. mt.com

Isolation: The pure crystals are isolated by vacuum filtration. ualberta.ca If the free base is required for subsequent steps, the purified salt is dissolved in water, treated with a base, and extracted into an organic solvent.

Table 2: Comparison of Purification Techniques for this compound

TechniquePrinciple of SeparationTypical Scale (Research)AdvantagesDisadvantages
Flash Column ChromatographyAdsorption/Partition on silica gel10 mg - 20 gVersatile, applicable to most organic compounds, good for separating isomers.Requires solvent, can have sample loss, amine may streak on acidic silica without additives.
Preparative HPLCPartition between mobile and stationary phases (often reversed-phase)1 mg - 1 gHigh resolution and purity, automated. helsinki.fiExpensive equipment, limited capacity, requires significant solvent.
Recrystallization (via salt formation)Differential solubility of the salt in a solvent at different temperatures50 mg - 100 gCan yield very high purity, cost-effective, scalable. mt.comillinois.eduRequires a crystalline solid, potential for significant material loss in mother liquor, may not remove all impurities.
Acid-Base ExtractionDifferential solubility of protonated vs. free-base form in aqueous/organic phasesAnyExcellent for separating amines from neutral/acidic compounds, simple, fast. ualberta.caDoes not separate the target amine from other basic impurities.

Advanced Spectroscopic and Structural Elucidation of 2e 3 2 Methylphenyl Prop 2 En 1 Amine

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the bonding characteristics within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of (2E)-3-(2-methylphenyl)prop-2-en-1-amine is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent bonds. The analysis of these bands provides a molecular fingerprint, allowing for its identification and structural confirmation.

Key vibrational modes for primary amines like the title compound include N-H stretching vibrations, which typically appear as moderately weak absorptions in the region of 3500 cm⁻¹ to 3300 cm⁻¹. Primary amines are expected to show two bands in this region. N-H bending vibrations are observed around 1600 cm⁻¹. The C-N stretching vibrations for arylamines are typically found near 1300 cm⁻¹. mdpi.com

For the broader structure, which contains a substituted benzene (B151609) ring and a propenyl group, other characteristic peaks are expected. Aromatic C-H stretching vibrations generally occur above 3000 cm⁻¹. The C=C stretching vibration of the alkene group is expected in the 1650-1600 cm⁻¹ region. The out-of-plane bending vibrations for the substituted benzene ring are also characteristic and appear in the region below 900 cm⁻¹.

In a study of a related chalcone (B49325), (2E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one, characteristic IR peaks were observed at 1665, 1609, 1588, and 1449 cm⁻¹. rsc.org These correspond to the C=O and C=C stretching and aromatic ring vibrations. While the title compound lacks the carbonyl group, the vibrations associated with the propenyl and phenyl moieties are expected to be in similar regions.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretching3500 - 3300
Aromatic C-H Stretching> 3000
C=C Stretching (alkene)1650 - 1600
N-H Bending~1600
Aromatic C=C Stretching1600 - 1450
C-N Stretching~1300
C-H Out-of-plane Bending< 900

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the C=C bonds of the aromatic ring and the propenyl chain.

In spectroscopic studies of similar compounds, FT-Raman spectra are often recorded to complement the FT-IR data. uantwerpen.benih.gov For instance, in the analysis of a chalcone derivative, the FT-Raman spectrum was obtained using a Nd:YAG laser with an excitation wavelength of 1064 nm. uantwerpen.be This technique is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Correlation of Experimental and Theoretically Predicted Vibrational Modes

To gain a deeper understanding of the vibrational modes, experimental data is often correlated with theoretical calculations, typically using Density Functional Theory (DFT). uantwerpen.benih.gov These calculations can predict the vibrational frequencies and intensities, which can then be compared to the experimental FT-IR and Raman spectra.

This comparison aids in the precise assignment of the observed spectral bands to specific molecular vibrations. Theoretical calculations are generally performed for the molecule in the gaseous phase, while experiments are often conducted on solid or liquid samples. researchgate.net This can lead to some discrepancies between the calculated and experimental values. To account for this, the calculated frequencies are often scaled by a factor (e.g., 0.97) to improve the correlation with experimental data. researchgate.net The harmonic approximation used in many calculations can also cause theoretical frequencies to be higher than the experimental ones, which include anharmonic effects. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound will display distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The protons on the 2-methylphenyl ring are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the substitution pattern, these protons will likely show complex splitting patterns (multiplets).

Vinyl Protons: The two protons of the prop-2-en-1-yl group (C=CH-CH₂) will have characteristic chemical shifts. The proton on the carbon adjacent to the phenyl ring will be a doublet, while the proton on the carbon adjacent to the CH₂NH₂ group will be a doublet of triplets. Their coupling constant (³JHH) will indicate the trans configuration of the double bond, typically around 16 Hz. mdpi.com

Methylene (B1212753) Protons: The two protons of the -CH₂-NH₂ group will appear as a doublet, coupled to the adjacent vinyl proton. The chemical shift is expected to be around 3.3-3.5 ppm. In a related N-tert-butylcinnamylamine, these protons appeared at 3.35 ppm. rsc.org

Amine Protons: The two protons of the primary amine group (-NH₂) will typically appear as a broad singlet. The chemical shift can be variable (0.5-5.0 ppm) due to hydrogen bonding and exchange with solvent protons. pdx.edu

Methyl Protons: The three protons of the methyl group (-CH₃) on the phenyl ring will appear as a singlet, typically in the upfield region around 2.4 ppm. For example, in (E)-1-(p-tolyl)-3-(o-tolyl)prop-2-en-1-one, a related compound with a 2-methylphenyl group, the methyl protons appeared as a singlet at 2.43 ppm. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 8.0m
Vinyl-H (adjacent to phenyl)~6.5d
Vinyl-H (adjacent to CH₂NH₂)~6.2dt
-CH₂-NH₂3.3 - 3.5d
-NH₂0.5 - 5.0br s
-CH₃~2.4s

s = singlet, d = doublet, dt = doublet of triplets, m = multiplet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Aromatic Carbons: The carbons of the 2-methylphenyl ring will appear in the range of 125-140 ppm. The carbon attached to the methyl group and the carbon attached to the propenyl chain will have distinct chemical shifts from the other aromatic carbons.

Vinyl Carbons: The two carbons of the C=C double bond are expected in the range of 120-140 ppm.

Methylene Carbon: The carbon of the -CH₂-NH₂ group will be in the range of 40-50 ppm. In propylamine, the carbon adjacent to the amine group appears around 45 ppm. docbrown.info

Methyl Carbon: The methyl carbon will give a signal in the upfield region, typically around 20-22 ppm. In a related chalcone with a tolyl group, the methyl carbon signal was observed at 21.51 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aromatic C (substituted)135 - 145
Aromatic CH125 - 130
Vinyl C120 - 140
-CH₂-NH₂40 - 50
-CH₃20 - 22

Computational NMR Chemical Shift Prediction (GIAO Method)

In modern structural analysis, computational methods are frequently used alongside experimental techniques. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for the prediction of NMR chemical shifts. researchgate.net This method, often used in conjunction with Density Functional Theory (DFT), allows for the calculation of theoretical ¹H and ¹³C NMR spectra for a proposed structure. researchgate.netnih.gov

The predicted chemical shifts can then be compared with the experimental data. A good correlation between the calculated and observed values provides strong support for the proposed structure. This approach is particularly valuable for resolving ambiguities in signal assignments, especially in complex molecules with many overlapping signals. For instance, in a study on a chalcone derivative, (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one, the GIAO method was successfully used to calculate the ¹H and ¹³C NMR chemical shifts, which showed good agreement with the experimental data. researchgate.net This demonstrates the power of computational chemistry in validating molecular structures.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a cornerstone of molecular characterization, providing information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₀H₁₃N), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value. A close match between the calculated and found m/z values provides unambiguous confirmation of the elemental composition. For example, in the analysis of a related compound, (2E)-3-phenyl-N-[2-{2-{2-[(2E)-3-phenylprop-2-enamido]ethoxy)ethyl]prop-2-enamide, HRMS was used to confirm its elemental composition, with the calculated mass for [M+H]⁺ being 409.2127 and the found value being 409.2139. copernicus.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, such as amines. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ in the positive ion mode. The resulting mass spectrum provides the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) experiments, often performed with ESI, involve the selection of the [M+H]⁺ ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.govhmdb.cachemcd.com The fragmentation patterns of ketamine analogues, which also contain an amine group, have been systematically studied using ESI-MS/MS, revealing characteristic losses that aid in their identification. acs.org For this compound, characteristic fragmentation pathways would likely involve cleavages of the allylic bond and fragmentation of the tolyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. restek.com It is suitable for the analysis of volatile and thermally stable compounds. Amines can be challenging to analyze by GC due to their polarity, but derivatization or the use of specific columns can overcome these issues. copernicus.orgnih.govchromatographyonline.com

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on the GC column, and its retention time would be a characteristic property. Upon elution from the column, the compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting mass spectrum contains a molecular ion peak (if stable enough) and a series of fragment ions that form a characteristic fingerprint for the compound, which can be compared to spectral libraries for identification.

X-ray Diffraction and Crystal Structure Analysis

While a crystal structure for this compound has not been reported in the searched literature, the analysis of related compounds demonstrates the wealth of information that can be obtained. For example, the crystal structure of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, a chalcone with a similar 2-methylphenylprop-2-enoyl core, has been determined. lookchem.com The analysis revealed details about its planarity, torsion angles, and intermolecular interactions, such as C—H⋯O and π–π stacking interactions, which govern the crystal packing. lookchem.com Similarly, crystal structures of other chalcones and substituted allylamine (B125299) derivatives provide insights into their molecular geometries and supramolecular assemblies. nih.govchromatographyonline.comlookchem.comamanote.com

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide the ultimate confirmation of its structure, including the E-configuration of the double bond and the conformation of the tolyl and amine substituents.

Single Crystal X-ray Diffraction for Molecular Geometry

In a related chalcone, (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, the molecule is nearly planar. nih.gov The dihedral angle between the 2-methylphenyl and 4-bromophenyl rings was found to be 23.49 (15)°. nih.gov Similarly, for (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, two independent molecules were observed in the asymmetric unit with dihedral angles of 4.0 (3)° and 16.2 (7)° between the mean planes of the aromatic rings. nih.gov In another case, N-(2-methylphenyl)-N-[3-(2-nitrophenyl)prop-2-enylidene]amine, the molecule is non-planar with a dihedral angle of 13.97 (8)° between the two benzene rings. researchgate.net These studies highlight the conformational flexibility of such molecules, where the phenyl rings can adopt various orientations.

The crystal system and space group are fundamental parameters determined from X-ray diffraction data. For instance, (2E)-1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2-en-1-one crystallizes in the monoclinic system with the space group P21/c. researchgate.net Another related compound, (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, crystallizes in the triclinic system. nih.gov

Table 1: Selected Crystallographic Data for Related Compounds

Compound Name Crystal System Space Group Dihedral Angle (°) Reference
(2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one Not Specified Not Specified 23.49 (15) nih.gov
(2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one Triclinic P-1 4.0 (3), 16.2 (7) nih.gov
N-(2-Methylphenyl)-N-[3-(2-nitrophenyl)prop-2-enylidene]amine Not Specified Not Specified 13.97 (8) researchgate.net
(2E)-1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2-en-1-one Monoclinic P21/c Not Specified researchgate.net

Supramolecular Organization and Intermolecular Interactions

The arrangement of molecules in a crystal, known as supramolecular organization, is governed by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, are critical in stabilizing the crystal structure.

Hydrogen Bonding: In the crystal structures of related amine and chalcone derivatives, hydrogen bonds are prevalent. For instance, in the crystal of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, molecules are linked by weak C—H···O interactions. nih.gov Similarly, the crystal packing of (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is stabilized by intermolecular C—H···O hydrogen bonds, which link the molecules into layers. nih.gov In more complex systems, a variety of O-H···O and N-H···O interactions can lead to robust, three-dimensional supramolecular structures. researchgate.net

Pi-Pi Stacking: Aromatic rings in adjacent molecules can interact through π-π stacking, further contributing to the stability of the crystal lattice. In (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, face-to-face π–π stacking interactions are observed. nih.gov The layers formed by hydrogen-bonded molecules in (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one are held together by π–π stacking interactions between the aromatic rings of adjacent layers, with a centroid-centroid distance of 3.6987 (7) Å. nih.gov These interactions can be parallel displaced or T-shaped, with the sandwich orientation being less common due to electrostatic repulsion. wikipedia.org The formation of one-dimensional ladder-like structures governed by both hydrogen bonding and π-π stacking has also been observed in related coordination compounds. nih.gov

Hirshfeld Surface Analysis for Crystal Packing Insights

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule to generate a surface that provides insights into the nature and extent of different types of intermolecular contacts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for characterizing compounds with chromophores, which are the parts of a molecule responsible for its color.

Electronic Transitions and Chromophoric Analysis

The chromophore in this compound and related compounds is the cinnamyl system, which consists of a phenyl group conjugated with a propenyl amine group. This extended π-system gives rise to characteristic electronic transitions. The absorption of UV radiation excites electrons from lower energy molecular orbitals (ground states) to higher energy ones (excited states). upenn.edu

The common electronic transitions include σ→σ, n→σ, π→π, and n→π. upenn.edu For molecules with π-systems and non-bonding electrons (like the nitrogen in the amine group), π→π* and n→π* transitions are typically observed in the UV-Vis region. The π→π* transitions are generally more intense than the n→π* transitions. The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and the solvent used. For instance, simple alkenes have a π→π* transition around 170 nm, while carbonyl compounds exhibit both n→π* (around 280-290 nm) and π→π* transitions. upenn.edu

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It provides a theoretical framework for understanding the observed UV-Vis spectra and assigning the electronic transitions.

TD-DFT calculations have been successfully employed to predict the UV-Vis spectra of various Schiff bases and related compounds, showing good agreement with experimental data. researchgate.net By calculating the vertical excitation energies, one can simulate the absorption spectrum and identify the nature of the transitions (e.g., HOMO→LUMO, HOMO-1→LUMO, etc.). This theoretical approach is valuable for corroborating experimental findings and for gaining a deeper understanding of the electronic structure of the molecule. For example, TD-DFT calculations have been used to determine the maximum absorption wavelengths in the UV-Vis spectra of Schiff bases containing thiophene (B33073) and other aromatic rings. researchgate.net These studies often involve optimizing the molecular geometry using DFT methods like B3LYP with a suitable basis set before performing the TD-DFT calculations. researchgate.netresearchgate.net

Theoretical and Computational Investigations on 2e 3 2 Methylphenyl Prop 2 En 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. rsdjournal.org These methods are instrumental in understanding the relationship between a molecule's structure and its electronic characteristics. nih.gov

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. For (2E)-3-(2-methylphenyl)prop-2-en-1-amine, DFT calculations can predict key structural parameters. The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the coordinates that correspond to a minimum on the potential energy surface.

Once the geometry is optimized, a wealth of information about the molecule's electronic structure can be obtained. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges, which are crucial for understanding reactivity.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value (B3LYP/6-311G(d,p))
Bond LengthC=C (alkene)~1.34 Å
C-N (amine)~1.46 Å
C-C (vinyl-phenyl)~1.48 Å
Bond AngleC=C-C (alkene)~125°
C-C-N (amine)~110°
Dihedral AngleC(phenyl)-C-C=C~180° (trans)

Note: The values in this table are illustrative examples based on typical DFT calculations for similar molecules and are not from a specific study on this compound.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that is one of the most widely used in computational organic chemistry due to its balance of accuracy and computational cost for ground-state properties. nih.gov

For studying electronic excitations, such as UV-Vis absorption spectra, long-range corrected functionals like CAM-B3LYP are often more suitable. The basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311G(d,p), are common choices. This notation indicates a triple-zeta valence shell description, augmented with polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds. nih.gov

This compound possesses several rotatable bonds, including the C-C bond connecting the phenyl ring to the propenyl group and the C-C bond adjacent to the amine group. This allows the molecule to adopt various conformations. Conformational analysis involves systematically exploring these rotations to identify stable conformers (energy minima) and the transition states that connect them.

By calculating the energy of the molecule as a function of one or more dihedral angles, a potential energy surface (PES) can be constructed. This surface maps the energy landscape of the molecule, revealing the relative stabilities of different conformers and the energy barriers to their interconversion. For this molecule, a key aspect would be to analyze the rotational barrier of the 2-methylphenyl group, which is influenced by steric hindrance from the methyl substituent.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally signifies higher chemical reactivity, lower kinetic stability, and higher polarizability. rsc.org For this compound, the HOMO is expected to be localized primarily on the π-system of the phenyl ring and the double bond, while the LUMO would also be a π-type anti-bonding orbital.

Table 2: Illustrative Frontier Molecular Orbital Energies

ParameterPredicted Value (eV)
HOMO Energy-5.5 to -6.0 eV
LUMO Energy-0.5 to -1.0 eV
HOMO-LUMO Gap (ΔE)4.5 to 5.5 eV

Note: These values are representative for similar aromatic amines and serve as an illustration of typical DFT outputs.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that describes how the positions and velocities of the atoms evolve.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. By simulating the molecule in a solvent (such as water or ethanol) at a given temperature, one can observe transitions between different conformational states in real-time.

These simulations can validate the findings from static conformational analyses and provide insights into the relative populations of different conformers at thermal equilibrium. Furthermore, MD can be used to study the stability of specific conformations and the flexibility of different parts of the molecule, such as the libration of the 2-methylphenyl group or the orientation of the amine group.

Interaction Energy Analysis in Simulated Environments

Interaction energy analysis is a computational method used to quantify the non-bonded forces between a molecule, such as this compound, and its surrounding environment, which could be a solvent, a protein receptor, or another molecule. This energy is typically calculated as the sum of van der Waals and electrostatic interactions. In the context of molecular dynamics (MD) simulations, the interaction energy provides insights into the stability and affinity of a ligand within a binding site. researchgate.net

The average interaction energy is calculated over numerous frames of an MD simulation to ensure a statistically meaningful value. researchgate.net This analysis helps in understanding how a ligand like this compound might favorably or unfavorably interact with its molecular target. While specific interaction energy values for this compound are not detailed in the available literature, the methodology involves placing the compound in a simulated environment (e.g., a water box or a protein's active site) and calculating the interaction potential over time. A lower (more negative) interaction energy generally suggests a more stable and favorable binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds in drug discovery. researchgate.netnih.gov

Descriptor Selection and Calculation for this compound and Analogues

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.govwiley.com For a compound like this compound and its analogues, a wide array of descriptors would be calculated. The selection of the most relevant descriptors is a critical step to build a robust model and avoid overfitting. kg.ac.rs This often involves statistical techniques to identify descriptors that have a high correlation with the biological property of interest while having low inter-correlation with each other. kg.ac.rs

Modern QSAR studies can compute thousands of descriptors, which are broadly categorized as 1D, 2D, and 3D. nih.gov While specific QSAR studies on this compound are not prominently documented, the types of descriptors that would be considered are well-established in the field.

Table 1: Representative Molecular Descriptors in QSAR Studies

Descriptor Class Examples Description
1D Descriptors Molecular Weight, Atom Count, Rotatable Bond Count Derived directly from the molecular formula.
2D Descriptors Topological Indices (e.g., Wiener, Randić), sLogP, Molar Refractivity Derived from the 2D representation of the molecule, describing size, shape, and connectivity. mdpi.com
3D Descriptors Steric Fields (CoMFA), Electrostatic Fields, Hydrogen Bond Donor/Acceptor Fields Derived from the 3D conformation of the molecule, describing spatial arrangement and interaction potentials. mdpi.com

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges | Derived from quantum mechanical calculations, describing electronic properties. nih.gov |

This table illustrates common descriptor types used in QSAR modeling.

Correlation with In Vitro Biological Activities (Theoretical Framework)

The ultimate goal of a QSAR model is to predict the in vitro biological activity of novel compounds. nih.gov The model, once validated, can be used to screen virtual libraries of analogues of this compound. By inputting the calculated descriptors for a new molecule into the QSAR equation, its activity (e.g., IC50 or Ki value) can be predicted. nih.gov

This predictive capability allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. researchgate.net The insights from the model, such as identifying which structural features (e.g., steric bulk, lipophilicity, or electronic properties) increase or decrease activity, provide a rational basis for the design of more potent molecules. mdpi.com

Molecular Docking and Ligand-Receptor Interaction Studies (In Silico)

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. researchgate.netchemrxiv.org The process involves sampling a vast number of conformations of the ligand within the receptor's binding site and using a scoring function to rank them, with lower scores typically indicating better binding affinity. researchgate.net

Target Protein Selection for Molecular Docking

The first step in a molecular docking study is the selection of a relevant biological target. The choice of protein depends on the therapeutic area of interest. For a novel compound like this compound, target selection would be guided by its structural similarity to known active compounds. Analogous structures, such as chalcones and other α,β-unsaturated carbonyl compounds, have been investigated against a variety of targets. researchgate.netnih.gov

Table 2: Potential Protein Targets for this compound Based on Analogues

Protein Target Therapeutic Area/Function Rationale based on Analogous Structures Citation
Acetylcholinesterase (AChE) Alzheimer's Disease Derivatives of (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one have been studied as AChE inhibitors. researchgate.net,
Human Double Minute 2 (HDM2) Oncology Benzodiazepine-dione analogues have been docked against the p53-binding site of HDM2. nih.gov
Bacterial DNA Gyrase Antibacterial A bromo-fluorophenyl prop-2-en-1-one derivative was docked against this bacterial enzyme. nih.gov
Dihydrofolate Reductase (DHFR) Antibacterial / Anticancer A bromo-fluorophenyl prop-2-en-1-one derivative was docked against DHFR. nih.gov

| Nitric Oxide Synthases (NOS) | Inflammation, Neurological Disorders | Substituted 2-aminopyridine (B139424) derivatives, which share an amino functional group, have been modeled as NOS inhibitors. | nih.gov |

This table presents potential protein targets for docking studies, inferred from research on structurally similar compounds.

The selection of one or more of these targets would allow for in silico screening of this compound to predict its binding mode and affinity, providing a hypothesis for its mechanism of action that can be tested experimentally. researchgate.neteijppr.com

Binding Affinity Prediction and Scoring Functions

In computational drug design, predicting the binding affinity between a small molecule (a ligand) and its target protein is a critical step. This is often achieved through molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor. The strength of this interaction is quantified using scoring functions, which calculate a score, often expressed as binding energy (e.g., in kcal/mol), to estimate the binding affinity. A more negative binding energy typically indicates a more stable and favorable interaction.

For instance, in a study of conjugated dienones derived from substituted cinnamaldehydes as monoamine oxidase-B (MAO-B) inhibitors, the binding free energies were calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. This approach provides an estimation of the total binding free energy of the ligand-receptor complex. The results from this study, which are illustrative of the types of values obtained in such analyses, are presented in the table below. nih.gov

CompoundEstimated Total Binding Free Energy (kcal/mol)
MK5-40.86
MK6-43.47
MK12-38.92
MK14-41.69

These values indicate very favorable binding affinities of the cinnamaldehyde (B126680) derivatives to MAO-B. nih.gov It is plausible that this compound would also exhibit a strong binding affinity to MAO-B, a hypothesis that could be confirmed through similar computational experiments.

Identification of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic, Electrostatic)

The binding of a ligand to a protein is mediated by a variety of non-covalent interactions. Identifying these interactions is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. The primary types of interactions include:

Hydrogen Bonding: These are strong, directional interactions between a hydrogen atom donor and an acceptor.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, often involving amino acid residues with alkyl or aromatic side chains.

Electrostatic Interactions: These include interactions between charged or polar groups.

π-Interactions: These can occur as π-π stacking (between two aromatic rings) or π-alkyl interactions (between an aromatic ring and an alkyl group).

In the computational analysis of cinnamaldehyde-derived MAO-B inhibitors, specific amino acid residues within the enzyme's binding pocket were identified as being critical for the interaction. For example, the high binding affinity of these compounds was attributed to a combination of van der Waals (vdW) forces and electrostatic interactions with the binding site residues. nih.gov

A hypothetical docking of this compound into the active site of MAO-B would likely reveal similar key interactions. The amine group could act as a hydrogen bond donor, while the phenyl ring and the methyl group would be involved in hydrophobic and π-interactions with nonpolar residues in the active site.

The table below summarizes the types of interactions observed for a related cinnamaldehyde derivative (MK5) with MAO-B, which provides a model for the potential interactions of this compound. nih.gov

Interaction TypeInteracting Residues in MAO-B
π-π stacked/T-shapedTYR435
π-alkyl/alkylLEU171, ILE199, PHE343, TYR398
Conventional Hydrogen BondNot explicitly detailed for MK5 in the provided text, but a common interaction for amine groups.

These high-affinity interactions stabilize the ligand within the binding pocket of MAO-B, contributing to its inhibitory activity. nih.gov

In Silico Assessment of Enzyme Inhibition Mechanisms

Computational methods can also be used to investigate the mechanism by which a compound inhibits an enzyme. For reversible inhibitors, this often involves determining whether the inhibition is competitive, non-competitive, or uncompetitive. In competitive inhibition, the inhibitor binds to the same active site as the natural substrate, directly competing with it.

Kinetic studies on cinnamaldehyde derivatives have shown them to be competitive inhibitors of MAO-B. acs.org This suggests that they bind to the active site of the enzyme. Molecular docking studies support this by showing the inhibitors occupying the same binding pocket as known substrates and inhibitors.

For this compound, an in silico analysis would likely predict a similar competitive inhibition mechanism for MAO-B. The structural similarity to cinnamylamine, a known MAO-B substrate and inhibitor, further supports this hypothesis. nih.gov The computational model would show the compound binding to the active site and interacting with key residues that are essential for substrate binding and catalysis. The stability of the ligand-protein complex, as indicated by the binding free energy and the network of interactions, would provide a rationale for its inhibitory potency. nih.gov

Advanced Applications and Research Prospects of 2e 3 2 Methylphenyl Prop 2 En 1 Amine in Chemical Science

Utilization as a Synthetic Intermediate and Building Block

The inherent reactivity of (2E)-3-(2-methylphenyl)prop-2-en-1-amine makes it a valuable precursor in various synthetic transformations. Its potential applications stem from the chemical properties of its constituent functional groups.

Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a key starting material for the synthesis of more complex molecules. The primary amine group can readily undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce new functionalities and build molecular complexity. For instance, the reaction with acyl chlorides or sulfonyl chlorides can yield corresponding amides and sulfonamides, which are prevalent motifs in medicinal chemistry.

The synthesis of related chalcones, which are α,β-unsaturated ketones, often involves the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. nih.gov Similarly, the synthesis of this compound can be envisioned through the reduction of the corresponding oxime or imine, which in turn can be derived from 2-methylcinnamaldehyde. The resulting amine is a versatile handle for further derivatization. For example, it can be a precursor to complex molecules like Dapagliflozin, a medication for type 2 diabetes, which features a substituted phenyl group attached to a more complex framework. wikipedia.org

Role in Heterocyclic Compound Synthesis

The bifunctional nature of this compound, with its nucleophilic amine and electrophilic double bond (via Michael addition), makes it an ideal candidate for the construction of various heterocyclic rings. These reactions are often key steps in the synthesis of biologically active compounds.

Chalcones, which are structurally related to the title compound, are well-known intermediates in the synthesis of five-, six-, and seven-membered heterocycles. researchgate.net By analogy, this compound can participate in cyclization reactions. For example, reaction with α,β-unsaturated esters or ketones could lead to the formation of substituted piperidines or other nitrogen-containing heterocycles. Furthermore, the amine group can be used to construct fused heterocyclic systems. The synthesis of various heterocyclic compounds, such as pyrrolones, can be achieved from related starting materials like cyclopropenones. nih.gov

Development of Optoelectronic Materials (Theoretical Basis)

Compounds with extended π-conjugated systems, such as the one present in this compound, often exhibit interesting photophysical properties. The delocalization of electrons across the phenyl ring and the prop-2-en-1-amine backbone can lead to absorption and emission of light, making them potential candidates for optoelectronic materials.

Chalcone (B49325) derivatives, which share a similar conjugated system, are recognized for their potential in non-linear optical (NLO) applications due to their excellent blue light transmittance and good crystallization ability. nih.govresearchgate.net The presence of an amino group, a strong electron-donating group, in this compound could enhance these properties by increasing the intramolecular charge transfer character of the molecule. Theoretical studies on related N-(2-methylphenyl)-N-[3-(2-nitrophenyl)prop-2-enylidene]amine have explored its non-planar structure, which can influence its NLO properties. researchgate.net

Catalyst Ligand Development

The primary amine group in this compound can act as a coordinating site for metal ions, making it a potential ligand for catalysis. The development of new ligands is crucial for advancing transition metal-catalyzed reactions, which are fundamental in modern organic synthesis.

Schiff base ligands, formed by the condensation of amines and carbonyl compounds, are widely used in coordination chemistry and catalysis. nih.gov this compound could be converted into a variety of Schiff base ligands by reaction with different aldehydes and ketones. These ligands can then be complexed with various metals to form catalysts for reactions such as arylamination, as demonstrated with polymer-bound Co(II) complexes. mdpi.com The steric and electronic properties of the ligand, influenced by the 2-methylphenyl group, can be tuned to control the activity and selectivity of the catalyst.

Theoretical Basis of Biological Activity in Non-Clinical Models

While direct biological studies on this compound are limited, the structural similarity to known bioactive compounds provides a theoretical basis for its potential biological activities, particularly as an antimicrobial agent.

In Vitro Mechanism-Based Investigations for Antimicrobial Potential (e.g., DNA Gyrase Inhibition, MIC determination)

DNA gyrase is a well-validated target for antibacterial drugs. researchgate.net This essential bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. mdpi.com The inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately bacterial cell death.

Several classes of compounds that inhibit DNA gyrase share structural features with this compound. For instance, N-phenylpyrrolamides have been identified as potent inhibitors of E. coli DNA gyrase with low nanomolar IC₅₀ values. rsc.org These compounds exhibit significant antibacterial activity, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 0.125 μg/mL against certain bacterial strains. rsc.org The general structure of these inhibitors often includes a substituted phenyl ring, which is a key feature of the title compound.

Furthermore, aminocoumarin antibiotics also target the B subunit of DNA gyrase. nih.gov Modifications to the side chains of these antibiotics have been shown to significantly impact their biological activity, highlighting the importance of specific structural features for potent inhibition. nih.gov The hydrophobic nature of the 2-methylphenyl group in this compound could contribute to favorable interactions within the hydrophobic pockets of the DNA gyrase enzyme.

The table below summarizes the antimicrobial activity of some N-phenylpyrrolamide DNA gyrase inhibitors, providing a reference for the potential efficacy that could be explored for derivatives of this compound.

CompoundTarget OrganismMIC (μg/mL)
22eStaphylococcus aureus ATCC 292130.25 rsc.org
22eMRSA0.25 rsc.org
22eEnterococcus faecalis ATCC 292120.125 rsc.org
23bEscherichia coli ATCC 259224-32 rsc.org
23bPseudomonas aeruginosa ATCC 278534-32 rsc.org
23bAcinetobacter baumannii ATCC 179784-32 rsc.org
23bKlebsiella pneumoniae ATCC 100310.0625 rsc.org
23cEscherichia coli ATCC 259224-32 rsc.org
23cPseudomonas aeruginosa ATCC 278534-32 rsc.org
23cAcinetobacter baumannii ATCC 196064-32 rsc.org

Anti-inflammatory Pathways (Theoretical Receptor Binding, Enzyme Inhibition)

While direct experimental data on the anti-inflammatory properties of this compound is limited, its structural similarity to known anti-inflammatory agents, such as chalcones, allows for the formulation of well-grounded theoretical pathways. nih.gov Chalcones, which share the core α,β-unsaturated ketone feature, are recognized for a wide spectrum of biological activities, including anti-inflammatory effects. nih.govresearchgate.net The anti-inflammatory action of many compounds is mediated through the inhibition of key enzymes in the arachidonic acid cascade.

Theoretical anti-inflammatory mechanisms for this compound likely involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, studies on other novel synthetic compounds have demonstrated significant inhibitory activity against COX-1, COX-2, and 5-LOX enzymes in vitro. nih.gov The conjugated system and the aromatic ring of the title compound could facilitate binding to the active sites of these enzymes, disrupting the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The primary amine group could also form critical hydrogen bonds or ionic interactions within a receptor's binding pocket, a feature that could be exploited for potent and selective inhibition.

Table 1: Potential Enzyme Targets in Anti-inflammatory Pathways

Enzyme Target Pathway Potential Role of this compound
Cyclooxygenase-1 (COX-1) Prostaglandin Synthesis Theoretical competitive or non-competitive inhibition.
Cyclooxygenase-2 (COX-2) Prostaglandin Synthesis (inducible) Potential for selective inhibition, a desirable trait for anti-inflammatory drugs.

Receptor Affinity and Selectivity Studies (e.g., Serotonin (B10506) Receptors)

The modulation of serotonin receptors (5-HTRs) is a cornerstone of treatment for numerous central nervous system disorders. nih.gov The structural framework of this compound contains a 2-phenylethylamine moiety, a key pharmacophore found in ligands for both 5-HT1A and 5-HT2A receptors. nih.gov This suggests a strong rationale for investigating its affinity and selectivity for various serotonin receptor subtypes.

Research into multitarget-directed ligands (MTDLs) has highlighted the therapeutic potential of combining serotonin transporter (SERT) inhibition with modulation of specific 5-HT receptors. nih.gov The design of such MTDLs often involves integrating pharmacophores for different targets into a single molecule. Given its structure, this compound could be explored as a fragment or lead compound in the development of novel MTDLs. Affinity studies would typically involve radioligand binding assays to determine the inhibition constant (Ki) of the compound for a panel of receptors, revealing its potency and selectivity profile.

Table 2: Potential Serotonin Receptor Targets

Receptor Target Therapeutic Area Rationale for Investigation
5-HT1A Receptor Depression, Anxiety The phenylethylamine core is a known 5-HT1A ligand feature. nih.gov
5-HT2A Receptor Psychosis, Depression The phenylethylamine core is a known 5-HT2A ligand feature. nih.gov

Structure-Activity Relationship Studies for Biological Potency (Beyond simple classification, focusing on molecular features)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For this compound, several molecular features are critical determinants of its potential biological potency. scispace.comnih.gov

The 2-Methylphenyl Group: The position of the methyl group on the phenyl ring is crucial. An ortho-substituent can induce a specific torsion angle between the phenyl ring and the propene linker, which can significantly influence how the molecule fits into a binding pocket. This conformational constraint can enhance binding affinity and selectivity compared to its meta or para isomers.

The (2E)-Alkene Linker: The trans (E) configuration of the double bond creates a relatively planar and rigid linker between the aromatic ring and the amine. This defined geometry is often essential for optimal interaction with biological targets. The conjugated π-system also plays a role in the molecule's electronic properties and potential for π-π stacking interactions. nih.gov

The Primary Amine: The basicity and hydrogen-bonding capacity of the terminal amine group are critical for forming key interactions with amino acid residues (e.g., aspartic acid, glutamic acid) in a receptor or enzyme active site.

Advanced computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for elucidating these relationships. scispace.com Such models can map the steric, electrostatic, and hydrophobic fields of a series of related compounds to their biological activities, providing a detailed roadmap for designing more potent analogues. scispace.com

Table 3: Molecular Features and Their Potential Impact on Biological Potency

Molecular Feature Potential Influence on Activity
ortho-Methyl Group Induces specific conformation, potentially enhancing receptor fit and selectivity.
Conjugated π-System Contributes to molecular rigidity and enables π-π stacking interactions with target. nih.gov
Primary Amine (NH2) Acts as a key hydrogen bond donor and can form salt bridges, anchoring the ligand in the binding site.

Emerging Research Directions and Future Outlook

The true potential of this compound lies not just in its predicted biological activities but also in its versatility as a building block in broader chemical applications. The future of this compound will likely be shaped by explorations into its reactivity, its use in materials science, and the computational design of its derivatives.

Exploration of Novel Reactivity Patterns

The chemical structure of this compound offers multiple sites for chemical modification, opening avenues for novel reactivity patterns. The primary amine is a versatile handle for a wide range of transformations, including acylation, alkylation, and reductive amination, allowing for its conjugation to other molecules or scaffolds. Furthermore, the electron-rich double bond within the conjugated system could be a substrate for various addition reactions, such as asymmetric hydrogenation or dihydroxylation, to introduce new stereocenters and complexity. The aromatic ring itself is amenable to electrophilic substitution, allowing for further tuning of the molecule's electronic and steric properties.

Integration into Advanced Materials Science

The structural features of this compound make it an intriguing candidate for materials science applications. Compounds with extended π-conjugated systems, such as the related chalcones, are known to exhibit non-linear optical (NLO) properties. nih.govresearchgate.net The amine functionality provides a reactive site for polymerization or for grafting the molecule onto surfaces, creating functionalized materials with tailored optical, electronic, or binding properties. The interplay of the aromatic ring and the alkene linker could facilitate π–π stacking interactions, which are crucial for self-assembly and the formation of ordered crystalline structures for advanced electronic materials. nih.gov

Table 4: Potential Applications in Materials Science

Application Area Rationale
Non-Linear Optical (NLO) Materials The conjugated π-system is a common feature in organic NLO chromophores. nih.gov
Functional Polymers The primary amine can act as a monomer or a site for post-polymerization modification.
Surface Modification The amine can be used to covalently attach the molecule to silica (B1680970) or other substrates.

Rational Design of Derivatives with Tuned Properties (Computational Approach)

The future development of compounds based on the this compound scaffold will heavily rely on computational chemistry. By combining SAR data with molecular modeling techniques, researchers can rationally design new derivatives with optimized properties. For example, if initial screening reveals a modest affinity for the 5-HT2A receptor, computational docking simulations can be used to visualize the binding mode and identify specific pockets within the receptor's active site. This information can then guide the design of new derivatives with substituents that can form additional favorable interactions, thereby increasing binding affinity and selectivity. This in silico approach accelerates the design-synthesize-test cycle, making the discovery process more efficient and cost-effective. scispace.comnih.gov

Sustainable and Scalable Synthetic Strategies

The development of sustainable and scalable synthetic routes to key chemical intermediates is a cornerstone of modern chemical science, aligning with the principles of green chemistry to minimize environmental impact while ensuring economic viability. For the synthesis of this compound, several strategies can be envisaged that prioritize these principles. These approaches focus on the efficient construction of the carbon skeleton and the selective introduction of the amine functionality, often leveraging catalytic methods to enhance atom economy and reduce waste.

A primary and logical approach to the synthesis of this compound involves a two-step sequence: the formation of an α,β-unsaturated carbonyl compound followed by reductive amination.

Step 1: Synthesis of (2E)-3-(2-methylphenyl)prop-2-enal via Claisen-Schmidt Condensation

The precursor, (2E)-3-(2-methylphenyl)prop-2-enal, can be synthesized through the Claisen-Schmidt condensation of 2-methylbenzaldehyde (B42018) with acetaldehyde (B116499). wikipedia.org This reaction is a well-established method for forming carbon-carbon bonds and creating the enal functionality. wikipedia.org To enhance the sustainability and scalability of this step, several modifications to the traditional base-catalyzed reaction have been explored.

Solvent-free, or solid-state, reaction conditions offer significant environmental benefits by eliminating the need for volatile organic solvents. nih.gov Grinding the reactants with a solid base catalyst, such as sodium hydroxide, can lead to high yields of the desired product with minimal waste and simplified purification. nih.gov

Scheme 1: Claisen-Schmidt condensation of 2-methylbenzaldehyde and acetaldehyde to form (2E)-3-(2-methylphenyl)prop-2-enal.
Reactant AReactant BCatalystConditionsYieldReference
2-MethylbenzaldehydeAcetaldehydeSolid NaOHGrinding, solvent-freeHigh nih.gov
2-MethylbenzaldehydeAcetaldehydeAqueous KOHEthanol, room temp.Good

This interactive table summarizes sustainable conditions for the Claisen-Schmidt condensation.

Step 2: Reductive Amination of (2E)-3-(2-methylphenyl)prop-2-enal

The conversion of the intermediate aldehyde to the target primary amine is a critical step where sustainable and scalable methods are of paramount importance. Traditional methods often rely on stoichiometric reducing agents, which generate significant waste. Modern approaches focus on catalytic reductive amination.

Biocatalytic Reductive Amination:

A highly promising and inherently sustainable strategy is the use of biocatalysts, such as imine reductases (IREDs) or reductive aminases (RedAms). nih.govnih.gov These enzymes operate under mild aqueous conditions, exhibit high selectivity for the formation of the desired amine, and can prevent the reduction of the carbon-carbon double bond. nih.gov The process involves the in-situ formation of an imine between the aldehyde and an amine source (such as ammonia (B1221849) or an alkylamine), which is then stereoselectively reduced by the enzyme. This one-pot, two-step cascade reaction from a renewable starting material like a cinnamic acid derivative highlights the potential of biocatalysis in green synthesis. nih.gov

Scheme 2: Biocatalytic reductive amination of (2E)-3-(2-methylphenyl)prop-2-enal.
Enzyme ClassAmine SourceCofactorConditionsKey AdvantagesReference(s)
Reductive Aminase (RedAm)AmmoniaNAD(P)HAqueous buffer, room temp.High selectivity, mild conditions, renewable nih.gov
Imine Reductase (IRED)AmmoniaNAD(P)HAqueous buffer, room temp.Broad substrate scope, high conversion nih.gov

This interactive table presents biocatalytic approaches for the synthesis of the target amine.

Homogeneous and Heterogeneous Catalysis:

Catalytic hydrogenation represents a scalable and atom-economical method for reductive amination. The reaction of (2E)-3-(2-methylphenyl)prop-2-enal with ammonia over a suitable metal catalyst, such as nickel, palladium, or platinum, under a hydrogen atmosphere can yield the desired allylic amine. rsc.orgnih.gov The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the imine intermediate without affecting the olefinic bond.

A noteworthy development is the nickel-catalyzed multicomponent coupling of aldehydes, amides, and alkenes, which provides a practical and environmentally friendly protocol for constructing allylic amines in a single step. rsc.orgrsc.org This method demonstrates broad functional-group tolerance and utilizes readily available starting materials with an inexpensive nickel catalyst. rsc.org

Scheme 3: Catalytic reductive amination of (2E)-3-(2-methylphenyl)prop-2-enal.
Catalyst SystemReducing AgentAmine SourceSolventKey AdvantagesReference(s)
Ni(II)/Lewis AcidNot specifiedAmideNot specifiedMulticomponent, high atom economy rsc.orgrsc.org
Palladium on Carbon (Pd/C)H₂AmmoniaEthanolScalable, catalyst can be recycled

This interactive table details catalytic reductive amination strategies.

The synthesis of N-cinnamyl-m-nitroaniline has been reported via the condensation of cinnamaldehyde (B126680) and 3-nitroaniline, followed by selective reduction of the imine with sodium borohydride (B1222165). art-xy.com While this demonstrates the feasibility of the imine formation and reduction sequence, a more sustainable approach would replace the stoichiometric borohydride with a catalytic hydrogenation step.

Q & A

Q. What are the primary synthetic routes for (2E)-3-(2-methylphenyl)prop-2-en-1-amine, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-methylbenzaldehyde and a suitable amine precursor (e.g., nitroethane or propionitrile derivatives) under basic conditions (e.g., NaOH or KOH). Optimization involves:

  • Catalyst selection : Base catalysts like NaOH yield higher regioselectivity for the (E)-isomer .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates, while ethanol balances cost and efficiency .
  • Temperature control : Reactions at 60–80°C minimize side products like aldol adducts . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 6.8–7.3 ppm (aromatic protons), δ 5.2–5.8 ppm (alkene protons), and δ 1.8–2.2 ppm (methyl groups) confirm structure .
  • ¹³C NMR : Signals for the enamine carbon (δ 120–130 ppm) and quaternary aromatic carbons (δ 130–140 ppm) .
    • IR spectroscopy : Stretching frequencies at ~1640 cm⁻¹ (C=C), ~3350 cm⁻¹ (N-H), and ~1600 cm⁻¹ (aromatic C-C) .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 161 [M+H]⁺) and fragmentation patterns validate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests; MTT assays for cytotoxicity) .
  • Structural analogs : Compare activity of (2E)-isomer with (Z)-isomer or methyl-substituted derivatives to isolate stereochemical effects .
  • Dose-response curves : Use EC₅₀/IC₅₀ values to differentiate between specific activity and nonspecific toxicity . Cross-validation with molecular docking (e.g., targeting enzymes like cyclooxygenase-2) clarifies mechanistic hypotheses .

Q. What advanced strategies improve the regioselectivity of this compound synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (10–15 minutes) and enhances (E)-isomer yield by 15–20% .
  • Chiral auxiliaries : Use of (R)- or (S)-BINOL derivatives induces enantioselectivity in asymmetric syntheses .
  • Flow chemistry : Continuous reactors minimize thermal degradation and improve scalability .

Q. How can computational methods guide the study of this compound’s interactions with biomolecules?

  • Molecular dynamics (MD) simulations : Predict binding modes with protein targets (e.g., kinase enzymes) using force fields like AMBER or CHARMM .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nucleophilic amine group) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity trends .

Data Contradiction Analysis

Q. Why do crystallographic data for related enamine derivatives show variability in bond angles?

  • Packing effects : Crystal lattice forces distort bond angles by 2–5° compared to gas-phase DFT models .
  • Protonation states : The amine group’s protonation (e.g., in hydrochloride salts) alters molecular geometry .
  • Software limitations : SHELX refinement parameters (e.g., weighting schemes) impact final bond lengths .

Methodological Tables

Synthetic Method Comparison Claisen-Schmidt Carbocyclization
Yield 60–75%45–55%
Regioselectivity (E:Z) 85:15N/A
Purification Column chromatographyDistillation
Spectroscopic Benchmarks ¹H NMR (δ, ppm)IR (cm⁻¹)
Alkene protons 5.2–5.81640 (C=C)
Aromatic protons 6.8–7.31600 (C-C)
N-H stretch -3350

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.